molecular formula C17H17NO3 B13151400 (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13151400
M. Wt: 283.32 g/mol
InChI Key: NXOUEDQZTBAHOR-VOTSOKGWSA-N
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Description

(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenyl ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-chloromethylpyridine, followed by a Wittig reaction to introduce the acrylic acid moiety. The reaction conditions often require the use of strong bases such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-hydroxybenzaldehyde: A precursor in the synthesis of (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid.

    2-Chloromethylpyridine: Another precursor used in the synthesis.

    Cinnamic Acid Derivatives: Compounds with similar acrylic acid moieties.

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H17NO3/c1-12-9-14(6-7-16(19)20)10-13(2)17(12)21-11-15-5-3-4-8-18-15/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+

InChI Key

NXOUEDQZTBAHOR-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=CC(=O)O

Origin of Product

United States

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